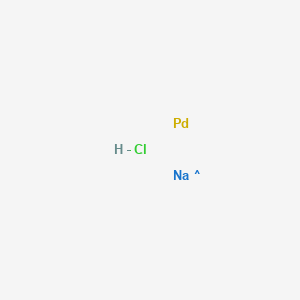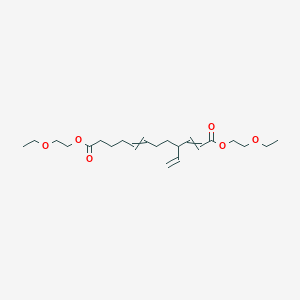
Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate: is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate involves multiple steps, including the esterification of 2,7-dodecadienedioic acid with 2-ethoxyethanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate involves its interaction with specific molecular targets. It can act as an electrophile in chemical reactions, facilitating the formation of new bonds. The pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Bis(2-ethoxyethyl) ether: Known for its use as a solvent and in organic synthesis.
Diethylene glycol diethyl ether: Used as a solvent and in the production of various chemicals.
Uniqueness: Bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications.
Properties
CAS No. |
64465-48-1 |
|---|---|
Molecular Formula |
C22H36O6 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
bis(2-ethoxyethyl) 4-ethenyldodeca-2,7-dienedioate |
InChI |
InChI=1S/C22H36O6/c1-4-20(14-15-22(24)28-19-17-26-6-3)12-10-8-7-9-11-13-21(23)27-18-16-25-5-2/h4,7-8,14-15,20H,1,5-6,9-13,16-19H2,2-3H3 |
InChI Key |
ACUUUONSRQBRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)CCCC=CCCC(C=C)C=CC(=O)OCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


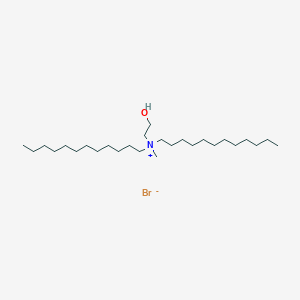



![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)
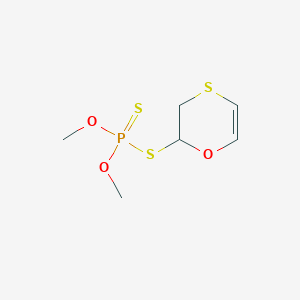
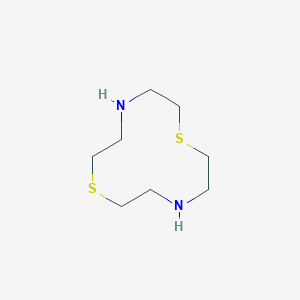

![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)
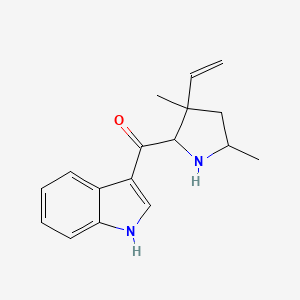
![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)
